2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
CAS No.: 1956307-48-4
Cat. No.: VC6773093
Molecular Formula: C7H7ClF3N3
Molecular Weight: 225.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956307-48-4 |
|---|---|
| Molecular Formula | C7H7ClF3N3 |
| Molecular Weight | 225.6 |
| IUPAC Name | 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C7H6F3N3.ClH/c8-7(9,10)6-12-2-4-1-11-3-5(4)13-6;/h2,11H,1,3H2;1H |
| Standard InChI Key | HMBRJANRTULNIU-UHFFFAOYSA-N |
| SMILES | C1C2=CN=C(N=C2CN1)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has a molecular formula of C₇H₇ClF₃N₃ and a molecular weight of 225.6 g/mol. Its structure consists of a pyrrolidine ring fused to a pyrimidine moiety, with a trifluoromethyl (-CF₃) group at the 2-position and a hydrochloride salt stabilizing the amine group (Figure 1) . The hydrochloride form improves solubility in polar solvents, facilitating its use in biological assays.
Table 1: Key Chemical Identifiers
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves a multi-step process beginning with the preparation of the parent compound, 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 905274-04-6) . Cyclization reactions using precursors such as pyrrole derivatives and pyrimidine intermediates are conducted under controlled conditions, often employing catalysts like palladium or nickel. The final hydrochloride salt is obtained by treating the free base with hydrochloric acid, which protonates the amine group and enhances crystallinity.
Industrial Scalability
Industrial production utilizes continuous flow reactors to optimize yield and purity. Automated purification systems, including column chromatography and recrystallization in ethanol-water mixtures, ensure compliance with pharmaceutical-grade standards.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits improved solubility in aqueous media (e.g., water, PBS buffer) compared to the non-ionic form, with a solubility of ≥10 mg/mL at 25°C. Thermal gravimetric analysis (TGA) indicates decomposition temperatures above 200°C, suggesting moderate thermal stability.
Spectroscopic Characterization
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NMR: The trifluoromethyl group resonates at δ ~70–75 ppm in ¹⁹F NMR, while aromatic protons on the pyrimidine ring appear at δ 6.5–8.5 ppm in ¹H NMR.
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LCMS: The molecular ion peak ([M+H]⁺) is observed at m/z 226.1, consistent with the molecular weight .
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; rinse with water for 15 minutes |
| Eye Exposure | Use safety goggles; irrigate eyes immediately |
| Inhalation | Use fume hood; move to fresh air if respiratory discomfort occurs |
| Storage | Keep in a cool, dry place at 2–8°C under inert atmosphere |
Comparison with Related Compounds
Pyrazolo[3,4-d]pyrimidines
Replacing the pyrrolidine ring with pyrazole increases aromaticity, enhancing DNA intercalation properties. For example, pyrazolo analogs exhibit IC₅₀ values of 1–5 µM in kinase inhibition assays, surpassing pyrrolopyrimidines in selectivity.
Chloro-Substituted Derivatives
2,4-Dichloro-pyrrolopyrimidine derivatives show higher electrophilicity, enabling nucleophilic substitutions for antiviral drug development.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s molecular targets using proteomics and CRISPR screening.
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In Vivo Toxicology: Assess acute and chronic toxicity in rodent models.
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Formulation Optimization: Develop nanoparticle-based delivery systems to enhance bioavailability.
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